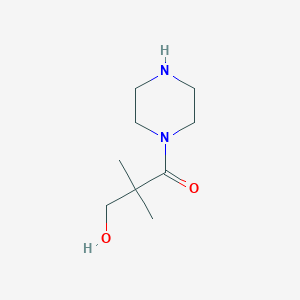
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is a synthetic organic compound that belongs to the class of ribofuranosides These compounds are characterized by the presence of a ribose sugar moiety linked to a methyl group and substituted with tolylsulphonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by selective sulfonylation. The general steps include:
Protection of Hydroxyl Groups: Ribose is first protected using suitable protecting groups such as acetyl or benzyl groups.
Sulfonylation: The protected ribose is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tolylsulphonyl groups.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside can undergo various chemical reactions, including:
Substitution Reactions: The tolylsulphonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding desulfonylated product.
Oxidation Reactions: The methyl group can be oxidized to form carboxyl or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a desulfonylated ribofuranoside.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-2,3,5-tri-O-(4-methylsulphonyl)-beta-D-ribofuranoside
- Methyl-2,3,5-tri-O-(4-ethylsulphonyl)-beta-D-ribofuranoside
- Methyl-2,3,5-tri-O-(4-benzylsulphonyl)-beta-D-ribofuranoside
Uniqueness
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is unique due to the specific arrangement and nature of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C27H30O11S3 |
|---|---|
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25-,26-,27-/m1/s1 |
Clé InChI |
CSILPXNRFFZFSV-FPCALVHFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
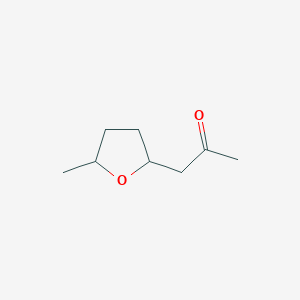
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
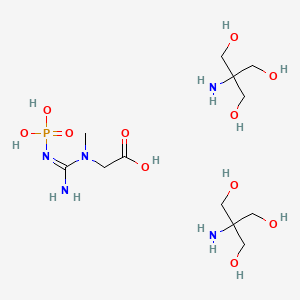


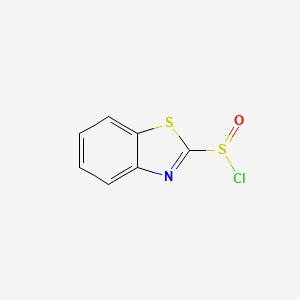
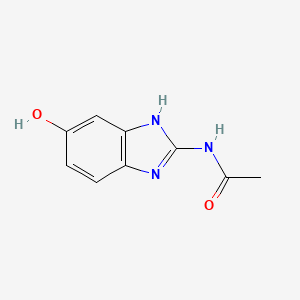
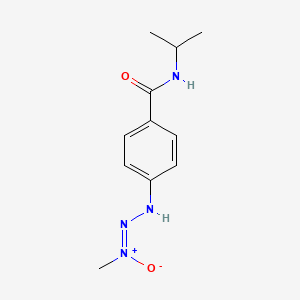

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
